molecular formula C6H13NO2 B13513986 (R)-3-Amino-2,2-dimethylbutanoic acid

(R)-3-Amino-2,2-dimethylbutanoic acid

Cat. No.: B13513986
M. Wt: 131.17 g/mol
InChI Key: JQRDIZQROJQBDM-SCSAIBSYSA-N
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Description

®-3-Amino-2,2-dimethylbutanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a butanoic acid chain, which also contains two methyl groups attached to the second carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2,2-dimethylbutanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The process typically starts with the preparation of a suitable precursor, such as a ketone or aldehyde, which is then subjected to reductive amination to introduce the amino group. The reaction conditions often involve the use of hydrogen gas and a metal catalyst, such as palladium on carbon, under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-2,2-dimethylbutanoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like asymmetric hydrogenation or enzymatic resolution to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like acyl chlorides or anhydrides are used to form amides.

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-Amino-2,2-dimethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent or drug precursor.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which ®-3-Amino-2,2-dimethylbutanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of enzymes or signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2,2-dimethylbutanoic acid: The enantiomer of the ®-form, with different spatial arrangement.

    3-Amino-2-methylbutanoic acid: Lacks one methyl group compared to ®-3-Amino-2,2-dimethylbutanoic acid.

    2-Amino-3-methylbutanoic acid: The amino group is attached to a different carbon.

Uniqueness

®-3-Amino-2,2-dimethylbutanoic acid is unique due to its specific chiral configuration and the presence of two methyl groups on the second carbon. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3R)-3-amino-2,2-dimethylbutanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(7)6(2,3)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1

InChI Key

JQRDIZQROJQBDM-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(C)(C)C(=O)O)N

Canonical SMILES

CC(C(C)(C)C(=O)O)N

Origin of Product

United States

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